Methyl 4-chloro-5-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It is a solid substance and has a molecular weight of 245.62 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . The ChemSpider ID for this compound is 25077056 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 245.62 .Scientific Research Applications
Synthesis and Antitumor Activity : Xia et al. (2011) reported the isolation of new compounds from the marine endophytic fungus NIGROSPORA sp., which showed moderate antitumor and antimicrobial activity. This study indicates the potential use of Methyl 4-chloro-5-methoxy-2-nitrobenzoate derivatives in developing antitumor agents (Xia et al., 2011).
Chemical Synthesis and Derivative Formation : Various studies focus on the synthesis and formation of derivatives of this compound. For instance, Tian and Grivas (1992) discussed the cyclocondensation of related compounds, providing insights into chemical synthesis methods that could be applicable to this compound (Tian & Grivas, 1992).
Chromatographic Measurement and Analysis : Alder, Augenstein, and Rogerson (1978) developed a method for determining the residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate by converting it to Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. This indicates the relevance of this compound in chromatographic analysis (Alder, Augenstein, & Rogerson, 1978).
Photostabilization and Singlet Oxygen Generation : Soltermann et al. (1995) studied compounds including Methyl 2-methoxybenzoate for their role in the generation and quenching of singlet molecular oxygen, highlighting its potential use in photostabilization (Soltermann et al., 1995).
Antibacterial Activity : Havaldar, Bhise, and Burudkar (2004) synthesized derivatives of Methoxy-5-nitrobenzaldehyde, which includes compounds related to this compound, and tested them for antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).
Plant Growth Effects : Dimmock (1967) explored the effects of derivatives of 4-methoxy-3-nitrobenzoic acid on plant growth, inducing chlorosis in different plant species. This suggests a potential application in studying plant physiology or as a herbicidal compound (Dimmock, 1967).
Safety and Hazards
The safety information for “Methyl 4-chloro-5-methoxy-2-nitrobenzoate” indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Mechanism of Action
Target of Action
Nitro compounds, such as “Methyl 4-chloro-5-methoxy-2-nitrobenzoate”, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure might interact with various biological targets, but without specific studies on this compound, it’s challenging to identify its primary targets.
Mode of Action
Nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions could potentially modify the targets they interact with, leading to changes in their function.
Pharmacokinetics
Nitro compounds, in general, have lower volatility than ketones of about the same molecular weight . This could potentially affect the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-5-methoxy-2-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For example, it can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis. Additionally, this compound can affect mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in oxidative stress. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The nitro group in this compound can undergo reduction reactions, resulting in the formation of reactive intermediates that can participate in additional metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
methyl 4-chloro-5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRHFQGTJBYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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